Trandolaprilat

概要

説明

トランドラプリラートは、アンジオテンシン変換酵素(ACE)阻害剤のクラスに属するプロドラッグであるトランドラプリルの活性代謝物です。主に高血圧とうっ血性心不全の治療に使用されます。 トランドラプリラートは、強力な血管収縮剤であるアンジオテンシンIをアンジオテンシンIIに変換する酵素であるACEを阻害することで作用します .

準備方法

合成経路と反応条件: トランドラプリラートは、トランドラプリルからの脱エステル化プロセスによって合成されます。 合成には、トランドラプリル中のエチルエステル基を加水分解して、活性な二酸型であるトランドラプリラートを得ることが含まれます .

工業生産方法: トランドラプリラートの工業生産には、制御された条件下でのトランドラプリルの大量加水分解が含まれます。このプロセスでは、通常、酸性または塩基性加水分解を使用して、効率的に変換を行います。 反応条件は、最終製品の高収率と純度を確保するために最適化されています .

化学反応の分析

反応の種類: トランドラプリラートは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: トランドラプリルからトランドラプリラートへの変換は、加水分解反応です。

酸化と還元: トランドラプリラート自体は通常、酸化または還元反応に関与しませんが、その代謝経路は、そのような反応を含む可能性があります。

置換: トランドラプリラートは、特に求核剤の存在下で、置換反応に関与できます。

一般的な試薬と条件:

加水分解: トランドラプリルからトランドラプリラートへの加水分解には、酸性または塩基性条件が一般的に使用されます。

置換: 適切な条件下で、求核試薬を使用して置換反応を促進することができます。

主な生成物: トランドラプリルの加水分解の主要な生成物は、トランドラプリラートです。 他の反応では、使用した試薬と条件に応じて、さまざまな置換誘導体が生成される可能性があります .

4. 科学研究の応用

トランドラプリラートは、以下を含むいくつかの科学研究の応用があります。

化学: ACE阻害剤とそのメカニズムの研究における参照化合物として使用されます。

生物学: トランドラプリラートは、レニン-アンジオテンシン-アルドステロン系に対する影響とその血圧調節における役割について研究されています。

医学: 高血圧と心不全の治療における有効性と安全性を評価するために、臨床研究で使用されています。

科学的研究の応用

Trandolaprilat has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of ACE inhibitors and their mechanisms.

Biology: this compound is studied for its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.

Medicine: It is used in clinical research to evaluate its efficacy and safety in treating hypertension and heart failure.

Industry: this compound is used in the pharmaceutical industry for the development of ACE inhibitor drugs

作用機序

トランドラプリラートは、アンジオテンシン変換酵素(ACE)を競合的に阻害することで効果を発揮します。この阻害は、アンジオテンシンIからアンジオテンシンIIへの変換を防ぎ、血管拡張と血圧低下につながります。 トランドラプリラートの分子標的は、ACEとレニン-アンジオテンシン-アルドステロン系の成分を含みます .

類似化合物:

ラミプリラート: 作用機序は似ていますが、薬物動態が異なる別のACE阻害剤です。

エナラプリラート: トランドラプリラートに似ていますが、化学構造と効力が異なります。

キナプリラート: 効果は似ていますが、薬力学が異なる別のACE阻害剤です。

独自性: トランドラプリラートは、ACEに対する高い結合親和性と、他のACE阻害剤に比べて長い半減期が特徴です。 このため、長期間にわたって安定した血圧コントロールを維持するのに特に効果的です .

類似化合物との比較

Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Enalaprilat: Similar to trandolaprilat but with a different chemical structure and potency.

Quinaprilat: Another ACE inhibitor with comparable effects but distinct pharmacodynamics.

Uniqueness: this compound is unique in its high binding affinity for ACE and its prolonged half-life compared to other ACE inhibitors. This makes it particularly effective in maintaining consistent blood pressure control over an extended period .

生物活性

Trandolaprilat is the active metabolite of trandolapril, a member of the angiotensin-converting enzyme (ACE) inhibitor class. This compound has significant biological activity that primarily revolves around its role in managing hypertension and its effects on cardiovascular health. This article will explore the biological mechanisms, pharmacokinetics, clinical efficacy, and case studies related to this compound.

This compound functions by inhibiting ACE, the enzyme responsible for converting angiotensin I (ATI) into angiotensin II (ATII). ATII is a potent vasoconstrictor that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting ACE, this compound reduces ATII levels, leading to vasodilation and decreased blood pressure. Additionally, this inhibition results in increased plasma renin activity due to the loss of feedback inhibition by ATII on renin release .

Key Pharmacological Properties:

- Potency : this compound is approximately eight times more potent than its prodrug trandolapril .

- Bioavailability : Following oral administration, this compound achieves a bioavailability of 4-14% due to extensive first-pass metabolism .

- Protein Binding : this compound exhibits a serum protein binding range of 65-94%, which is concentration-dependent .

- Half-life : The effective plasma half-life at steady state is around 24 hours, allowing for once-daily dosing .

Clinical Efficacy

Numerous studies have evaluated the antihypertensive efficacy and tolerability of this compound. A Brazilian multicenter study involving 262 patients demonstrated significant reductions in both systolic and diastolic blood pressure among those treated with trandolapril compared to placebo. The study reported that 57.5% of patients on trandolapril achieved normal blood pressure levels .

Table 1: Summary of Key Clinical Findings

Case Studies

- TRACE Study : In this pivotal trial, patients with left ventricular dysfunction post-myocardial infarction were treated with trandolapril. The study found a significant reduction in mortality rates—34.7% in the trandolapril group compared to 42.3% in the placebo group, highlighting its protective cardiovascular effects .

- Atrial Fibrillation Incidence : A study investigating the incidence of atrial fibrillation among patients with reduced left ventricular function found that those treated with trandolapril had a significantly lower incidence compared to the placebo group (2.8% vs 5.3%, P<0.05). This suggests a potential antiarrhythmic effect of this compound .

特性

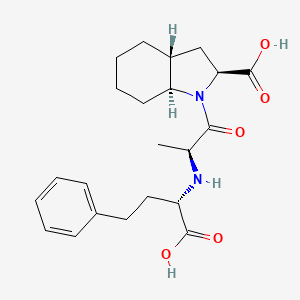

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHTSYNOHNUSH-HXFGRODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024709 | |

| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87679-71-8 | |

| Record name | Trandolaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolaprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trandolaprilat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANDOLAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Trandolaprilat?

A1: this compound is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It works by competitively binding to and inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in aldosterone secretion, promoting diuresis, natriuresis, and a slight increase in serum potassium. [, , , , , ]

Q2: Does this compound directly interact with the endothelium to exert its vasodilatory effects?

A2: Research suggests that this compound does not directly release endothelium-derived relaxing factor from endothelial cells. Instead, it potentiates endothelium-dependent responses to bradykinin (both exogenously administered and locally produced) and angiotensin I primarily by inhibiting ACE. []

Q3: How does this compound affect endothelium-derived hyperpolarizing factor (EDHF)?

A3: Studies in canine coronary arteries indicate that this compound can augment the release of EDHF. This effect contributes to the enhanced relaxation observed in response to bradykinin in the presence of this compound. []

Q4: Does this compound offer advantages over other ACE inhibitors like Enalaprilat?

A4: Research suggests that this compound might have a longer duration of action and greater tissue selectivity compared to Enalaprilat. [] This difference is attributed to factors like higher lipophilicity and potential direct inhibition of ACE by Trandolapril, the prodrug of this compound. []

Q5: How does the interaction of this compound with ACE differ in Black and White hypertensive patients?

A5: Interestingly, studies show that despite similar decreases in ACE activity with this compound treatment, Black patients may require higher doses to achieve comparable blood pressure reductions compared to White patients. This suggests that factors beyond ACE inhibition might contribute to the antihypertensive effects of this compound, particularly in Black patients. []

Q6: What is the lipophilicity of this compound compared to other ACE inhibitors?

A6: this compound demonstrates significantly higher lipophilicity compared to Enalaprilat, as evidenced by reverse-phase high-performance liquid chromatography studies. [, ] This characteristic is thought to contribute to its longer duration of action and potential for tissue selectivity.

Q7: Can computational methods be used to design new ACE inhibitors with enhanced selectivity?

A7: Yes, computational tools like de novo design, docking, molecular dynamics (MD) simulations, and free energy calculations are increasingly being used to design novel ACE inhibitors with improved selectivity for either the N- or C-domain of ACE. [] These methods allow researchers to virtually screen and optimize potential drug candidates before synthesis and experimental testing.

Q8: How does renal function impact the pharmacokinetics of this compound?

A8: While renal function does not significantly affect the pharmacokinetics of Trandolapril (the prodrug), it plays a crucial role in the elimination of this compound. Studies demonstrate a strong correlation between renal clearance of this compound and creatinine clearance. [, ] In patients with severe renal impairment (creatinine clearance <30 ml/min/1.73 m2), a dose reduction might be necessary. [, ]

Q9: Does age influence the pharmacokinetics and pharmacodynamics of this compound?

A9: Research indicates that age does not significantly affect the pharmacokinetics or pharmacodynamics of this compound. Both young and elderly patients achieve similar levels of ACE inhibition and blood pressure reduction with standard doses. []

Q10: How is Trandolapril metabolized in the body?

A10: Trandolapril, the prodrug, is rapidly hydrolyzed to its active metabolite, this compound, primarily in the liver by carboxylesterase 1 (CES1). [, ] Genetic variations in CES1, such as the G143E variant, can impact the rate of Trandolapril activation. []

Q11: What are the primary in vivo models used to study the effects of this compound?

A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive effects of this compound. [, , ] Studies in these models have demonstrated the drug's ability to lower blood pressure and inhibit ACE activity in various tissues.

Q12: Has this compound shown efficacy in improving cardiac function after myocardial infarction?

A12: Yes, the large-scale TRACE (Trandolapril Cardiac Evaluation) trial demonstrated that Trandolapril treatment following myocardial infarction can reduce mortality and improve life expectancy in patients with left ventricular dysfunction. []

Q13: What is a common side effect associated with ACE inhibitors, including this compound?

A13: Persistent dry cough is a recognized side effect of ACE inhibitors, including this compound. [, ] While the exact mechanism remains unclear, it's thought to be related to the accumulation of bradykinin or other peptides in the lungs due to ACE inhibition.

Q14: What analytical techniques are commonly used to quantify Trandolapril and this compound in biological samples?

A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the simultaneous quantification of Trandolapril and this compound in human plasma and other biological matrices. [, ] This highly sensitive and specific method allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。